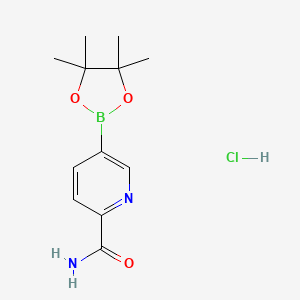

6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3.ClH/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8;/h5-7H,1-4H3,(H2,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVDHPSBUNJJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl typically involves the reaction of 6-carbamoylpyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure the stability of the boronic ester. The hydrochloride salt form is obtained by treating the boronic ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

Oxidation: Boronic acids and their derivatives.

Reduction: Alcohols and other reduced compounds.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition and other biochemical applications. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-carbamoylpyridine-3-boronic acid pinacol ester-HCl with structurally related boronic esters, focusing on substituent effects, solubility, reactivity, and applications:

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., carbamoyl, nitro) reduce reactivity in Suzuki couplings due to decreased electron density on the pyridine ring. In contrast, electron-donating groups (e.g., ethyl, methoxy) enhance reactivity .

Solubility: Pinacol esters generally exhibit better solubility in organic solvents than their parent boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform and acetone, whereas the parent acid has poor solubility in hydrocarbons . The HCl salt form of 6-carbamoylpyridine-3-boronic acid pinacol ester likely improves aqueous solubility compared to non-ionic analogs, facilitating use in biphasic reaction systems .

Price and Availability :

- Boronic esters with complex substituents (e.g., trifluoromethyl, indazole derivatives) are significantly costlier (up to $795/g) due to challenging syntheses . Simpler analogs like 3-pyridinylboronic acid are more affordable ($47–$362/g) .

Stability :

- The pinacol ester group in 6-carbamoylpyridine-3-boronic acid-HCl prevents boronic acid hydrolysis, a common issue with unprotected analogs like 3-pyridinylboronic acid .

Research Implications

- Drug Discovery : The carbamoyl group’s hydrogen-bonding capability makes this compound valuable for designing kinase inhibitors or protease-targeting drugs .

- Synthetic Chemistry : While its electron-withdrawing substituent may slow Suzuki couplings, optimized conditions (e.g., higher Pd catalyst loading) can mitigate this .

Biological Activity

6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₃B

- Molecular Weight : 342.43 g/mol

- CAS Number : 1309978-87-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Specifically, it is known to inhibit certain proteases and kinases, which play critical roles in cellular signaling and metabolic processes.

Target Enzymes

- Proteases : Inhibition of proteolytic enzymes can lead to altered protein processing and degradation pathways.

- Kinases : Targeting kinases involved in cell proliferation and survival can result in anti-cancer effects.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that boronic acid derivatives possess antibacterial properties, potentially effective against resistant strains.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha production |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various boronic acid derivatives, including this compound, demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Mechanisms

In vitro studies highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase-3 and caspase-9 pathways, suggesting a potential role as a therapeutic agent in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.

- Excretion : Excreted via urine as metabolites.

Q & A

Q. What synthetic strategies are recommended for preparing 6-carbamoylpyridine-3-boronic acid pinacol ester-HCl?

Methodological Answer: The synthesis involves multistep protocols, including:

- Protodeboronation Catalysis : Use radical-based catalytic methods for protodeboronation of pinacol esters, as described in protocols for analogous aminophenylboronic acid pinacol esters .

- Cross-Coupling Precursors : Employ Suzuki-Miyaura coupling with Pd(dppf)Cl₂ as a catalyst in 1,2-dimethoxyethane/water under inert atmospheres. Optimize pH (e.g., pH 6) during intermediate isolation to prevent ester hydrolysis .

- Purification : Post-reaction, isolate intermediates via acid-base extraction (e.g., 10% HCl addition at 0°C) to enhance yield and purity .

Q. How can solubility properties of this compound be optimized for reaction conditions?

Methodological Answer:

- Solvent Selection : Pinacol esters exhibit superior solubility in chloroform, ketones (e.g., acetone), and ethers compared to parent boronic acids. For aqueous-organic biphasic systems, use dipropyl ether or methylcyclohexane to enhance partitioning .

- Temperature Control : Store at 0–6°C to prevent ester degradation, as thermal instability is common in pinacol boronic esters .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with glucaminium-based ionic liquids to resolve boronic acid/ester mixtures (e.g., 2-aminopyrimidine derivatives) .

- Spectroscopy : Confirm structural integrity via UV-vis (λmax ~290 nm for boronic esters; shifts to 405 nm upon oxidation with H₂O₂) and NMR (¹¹B NMR for boron coordination) .

Advanced Research Questions

Q. How does oxidative stability of this compound impact its utility in radical or peroxide-rich environments?

Methodological Answer:

- Kinetic Profiling : Monitor H₂O₂-induced degradation via UV-vis (e.g., decay at 290 nm and emergence of 405 nm peaks) in pH 7.27 buffers. Rate constants derived from pseudo-first-order kinetics can predict shelf life .

- Radical Scavengers : Introduce TEMPO or BHT to mitigate radical-mediated decomposition during catalytic protodeboronation .

Q. What computational tools predict its reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity at the boron center. Compare with experimental Hammett σ values for substituent effects .

- Transition-State Analysis : Use Gaussian or ORCA software to model Pd-catalyzed coupling steps, focusing on B–O bond cleavage energetics in pinacol esters .

Q. How do steric and electronic effects influence its performance in Suzuki-Miyaura couplings?

Methodological Answer:

- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to assess steric hindrance from the carbamoyl group. Compare with coupling yields of analogous 5-fluoropyridine-3-boronic esters .

- Electronic Tuning : Modify electron-withdrawing groups (e.g., –CF₃) on the pyridine ring to enhance boron electrophilicity, as demonstrated in 6-chloro-5-methylpyridine derivatives .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:

- Controlled Replicates : Replicate literature protocols (e.g., Pd catalyst loading, solvent ratios) while controlling for trace moisture or oxygen. For example, discrepancies in yields (69–94%) for tert-butyl intermediates highlight the need for strict inert conditions .

- Meta-Analysis : Aggregate kinetic data (e.g., TOF, TON) from multiple studies to identify outliers and validate optimal conditions .

Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature?

Q. What controls are essential for reproducibility in cross-coupling reactions?

- Catalyst Purity : Pre-dry Pd(dppf)Cl₂ at 60°C under vacuum to remove adsorbed moisture .

- Oxygen Scavenging : Add molecular sieves or sparge with argon to minimize oxidation of the boronic ester .

Data Interpretation and Validation

Q. How to validate unexpected byproducts in Suzuki couplings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.